Biochemical Binding Affinity: GSK840 vs. GSK843 and GSK872 — Direct Head-to-Head from the Same Fluorescence Polarization Assay
In the original GSK discovery publication, all three RIPK3 inhibitors were tested side-by-side for binding to recombinant human RIPK3 kinase domain (aa 1–328) using a fluorescence polarization competition assay. GSK840 displaced the fluorescent probe with an IC50 of 0.9 nM, compared to 8.6 nM for GSK843 and 1.8 nM for GSK872 [1]. This represents approximately 9.6-fold greater binding affinity over GSK843 and 2-fold over GSK872, establishing GSK840 as the tightest-binding RIPK3 ligand in the series [1].
| Evidence Dimension | Binding affinity to recombinant human RIPK3 kinase domain (aa 1–328) |
|---|---|
| Target Compound Data | GSK840 IC50 = 0.9 nM |
| Comparator Or Baseline | GSK843 IC50 = 8.6 nM; GSK872 IC50 = 1.8 nM |
| Quantified Difference | GSK840 is 9.6-fold more potent than GSK843; 2.0-fold more potent than GSK872 |
| Conditions | Fluorescence polarization competition assay using recombinant human RIPK3 (aa 1–328); probe GSK'657; mean ± SEM (n = 4 replicates for GSK840; n = 4 for GSK843; n = 2 for GSK872) |
Why This Matters
Procurement of GSK840 rather than GSK843 or GSK872 ensures the highest-affinity RIPK3 binder within the same chemical series, enabling lower working concentrations and reducing the risk of off-target engagement in biochemical and cellular assays.
- [1] Mandal P, et al. Mol Cell. 2014;56(4):481-95. Figure 1B: Dose response of RIP3i compound binding to recombinant human RIP3 kinase assessed by fluorescence polarization. GSK'840 IC50 = 0.9 nM; GSK'843 IC50 = 8.6 nM; GSK'872 IC50 = 1.8 nM. View Source
